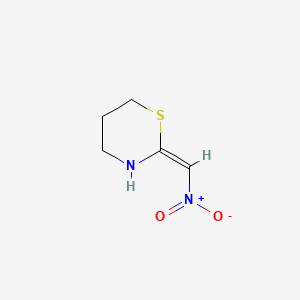
Nithiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nithiazine is a synthetic compound that belongs to the class of neonicotinoid insecticides. It was first synthesized in the 1970s by Shell (Modesto, CA) and is historically significant as the model molecule for neonicotinoids, a new family of pesticides . This compound acts as an agonist of the nicotinic acetylcholine receptor, affecting the Na/K ionophore in mammals and insects .
Preparation Methods
Nithiazine can be synthesized through various routes. One common method involves the reaction of this compound with malononitrile or ethyl cyanoacetate and benzaldehyde . The synthesized compounds are identified by 1H NMR and IR spectroscopy, and elemental analysis . Industrial production methods are not widely documented due to its limited commercial use.
Chemical Reactions Analysis
Nithiazine undergoes several types of chemical reactions, including photoreduction and dimer formation in water, producing dimers and nitrile, nitroso, and oxime derivatives . It is unstable under sunlight, leading to the formation of more than 40 breakdown products . Common reagents and conditions used in these reactions include light exposure and aqueous environments.
Scientific Research Applications
Nithiazine has been extensively studied for its insecticidal properties. It targets insect nicotinic acetylcholine receptors, making it effective against pests like houseflies and corn earworm larvae . Despite its potential, this compound’s poor photostability has limited its use in broad agricultural applications . Research continues to explore its analogues for improved stability and efficacy .
Mechanism of Action
Nithiazine exerts its effects by acting as an agonist of the nicotinic acetylcholine receptor, similar to nicotine . This interaction affects the Na/K ionophore in the neuronal postsynaptic membranes, controlling the flow of Na and K ions . This mechanism disrupts the nervous system of insects, leading to their death.
Comparison with Similar Compounds
Nithiazine is compared with other neonicotinoid insecticides such as imidacloprid, nitenpyram, acetamiprid, thiacloprid, thiamethoxam, and clothianidin . While this compound has greater activity against certain pests and lower mammalian toxicity, its rapid degradation under hydrolytic and photolytic conditions limits its commercial use . Other neonicotinoids have been developed to overcome these limitations, offering better stability and broader applications .
Properties
CAS No. |
97190-65-3 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(2E)-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |
InChI Key |
LZTIMERBDGGAJD-SNAWJCMRSA-N |
Isomeric SMILES |
C1CN/C(=C\[N+](=O)[O-])/SC1 |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


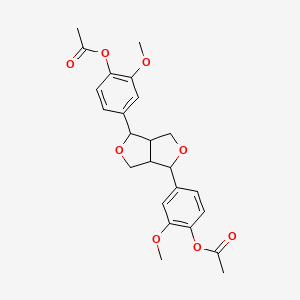

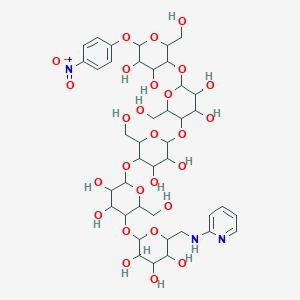
![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
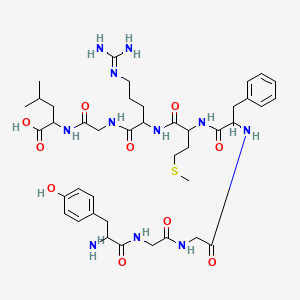
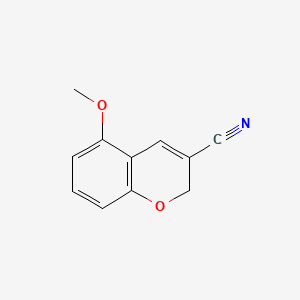
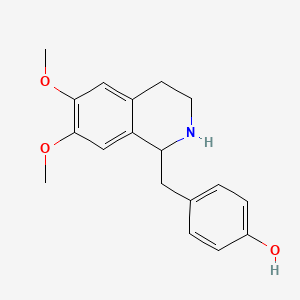
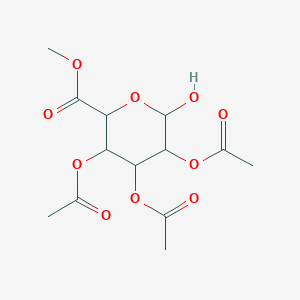
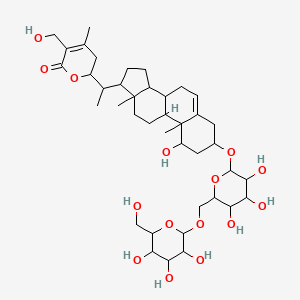

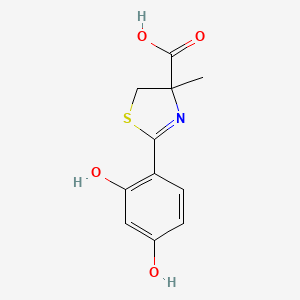

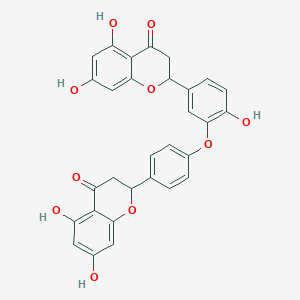
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)
